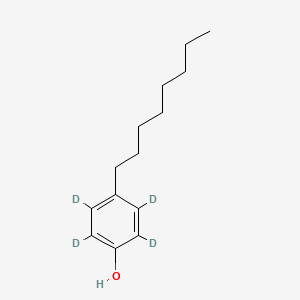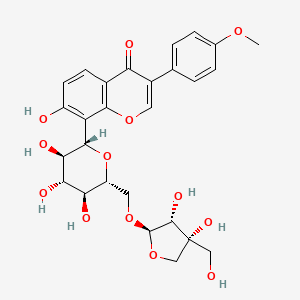
Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside is a naturally occurring isoflavone glycoside. It is isolated from the roots of Pueraria lobata, a plant known for its medicinal properties . This compound belongs to the class of flavonoids, which are known for their antioxidant, anti-inflammatory, and estrogenic activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside involves the glycosylation of formononetin with appropriate sugar donors. The reaction typically requires the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process . The reaction conditions often include controlled temperature and pH to ensure the selective formation of the desired glycoside.
Industrial Production Methods
Industrial production of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside involves the extraction of the compound from the roots of Pueraria lobata. The extraction process includes steps such as drying, grinding, and solvent extraction using solvents like ethanol or methanol . The extract is then purified using chromatographic techniques to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases are used for hydrolysis.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Formononetin and respective sugars
Applications De Recherche Scientifique
Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside has various scientific research applications:
Chemistry: Used as a reference compound in the study of flavonoid glycosides.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential estrogenic effects and its role in the prevention of osteoporosis and cardiovascular diseases.
Industry: Used in the formulation of dietary supplements and functional foods.
Mécanisme D'action
The mechanism of action of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside involves its interaction with estrogen receptors, leading to estrogenic effects. It also exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress pathways . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Formononetin-8-C-beta-D-xylopyranosyl-(1->6)-O-beta-D-glucopyranoside
- 4’-Methoxypuerarin
- Daidzin
- Genistin
- Daidzein
Uniqueness
Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which imparts distinct biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, leading to its diverse pharmacological effects .
Propriétés
Formule moléculaire |
C27H30O13 |
|---|---|
Poids moléculaire |
562.5 g/mol |
Nom IUPAC |
8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O13/c1-36-13-4-2-12(3-5-13)15-8-37-23-14(19(15)30)6-7-16(29)18(23)24-22(33)21(32)20(31)17(40-24)9-38-26-25(34)27(35,10-28)11-39-26/h2-8,17,20-22,24-26,28-29,31-35H,9-11H2,1H3/t17-,20-,21+,22-,24+,25+,26-,27-/m1/s1 |
Clé InChI |
SDACXUAYLKRGLD-JXEKJTPYSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O |
SMILES canonique |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


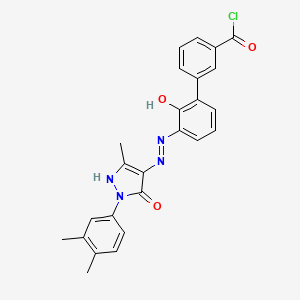

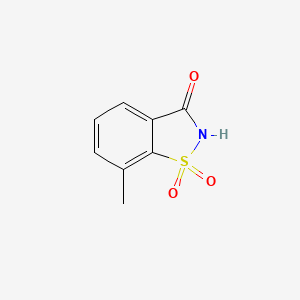
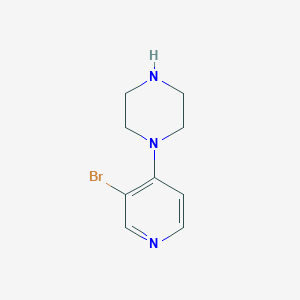
![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B13443154.png)

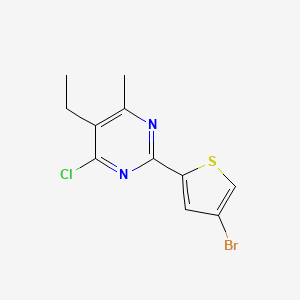
![5-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4,4-dimethyl-2-propan-2-ylpyrazol-3-one](/img/structure/B13443163.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443169.png)

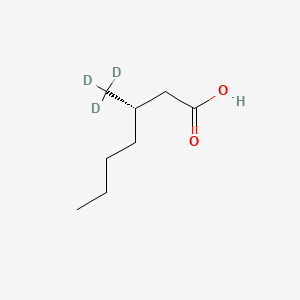
![(1S,2R,6S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid](/img/structure/B13443180.png)
